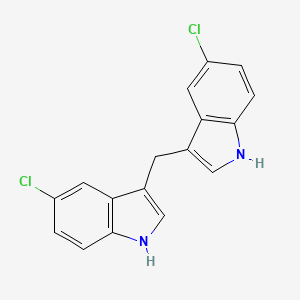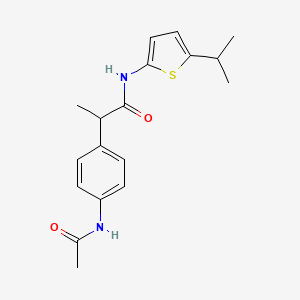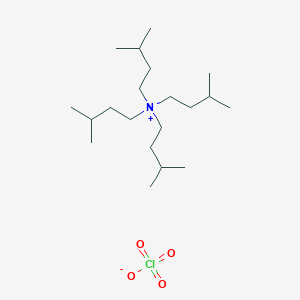
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium perchlorate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications, particularly in the fields of chemistry and biology. This specific compound is characterized by its unique structure, which includes three 3-methylbutyl groups attached to a central nitrogen atom, along with a perchlorate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium perchlorate typically involves the alkylation of a tertiary amine with an appropriate alkyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the quaternary ammonium salt. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ammonium salts.
Scientific Research Applications
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium perchlorate has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium perchlorate involves its interaction with cell membranes. The compound can disrupt the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane phospholipids and proteins, which are essential for maintaining cell integrity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-N,N,N-tris(3-methylbutyl)-1-butanaminium bromide
- 3-Methyl-N,N,N-tris(3-methylbutyl)-1-butanaminium chloride
Uniqueness
Compared to its bromide and chloride counterparts, 3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium perchlorate exhibits unique properties due to the presence of the perchlorate anion. This anion can influence the solubility, reactivity, and overall stability of the compound, making it suitable for specific applications where other quaternary ammonium salts may not be as effective.
Properties
CAS No. |
2452-81-5 |
|---|---|
Molecular Formula |
C20H44ClNO4 |
Molecular Weight |
398.0 g/mol |
IUPAC Name |
tetrakis(3-methylbutyl)azanium;perchlorate |
InChI |
InChI=1S/C20H44N.ClHO4/c1-17(2)9-13-21(14-10-18(3)4,15-11-19(5)6)16-12-20(7)8;2-1(3,4)5/h17-20H,9-16H2,1-8H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
XYRRNYABRDBSSW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC[N+](CCC(C)C)(CCC(C)C)CCC(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



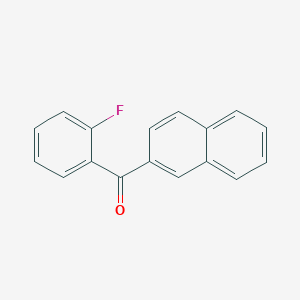

![2-[(4-Methylphenyl)sulfonyl]-5-nitro-2,3-dihydro-1h-isoindole](/img/structure/B14748026.png)
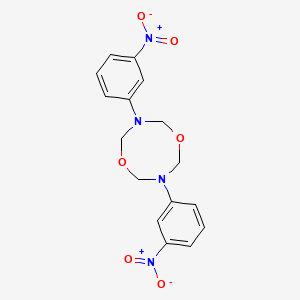

![2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14748047.png)
![1-[(23S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]-3-[(23R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]propan-2-one](/img/structure/B14748050.png)
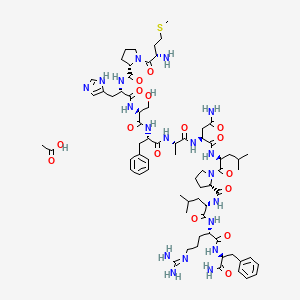
![1,2,7-Triazaspiro[4.4]nonane](/img/structure/B14748064.png)

![1-Phenyl-1,2-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one 5-oxide](/img/structure/B14748076.png)
